3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3S/c1-36-24-13-7-3-8-18(24)16-30-25(34)15-14-23-27(35)33-26(31-23)20-10-4-6-12-22(20)32-28(33)37-17-19-9-2-5-11-21(19)29/h2-13,23H,14-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVIQZHOSCWXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a novel derivative of imidazoquinazoline, a class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 566.1 g/mol. The structure includes a chlorophenyl group, a methylsulfanyl moiety, and an imidazoquinazoline core, which contribute to its biological activity.
Antidiabetic Activity
Recent studies have highlighted the potential of imidazoquinazoline derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound was evaluated for its inhibitory effects against Saccharomyces cerevisiae α-glucosidase. Results showed that it possesses significant inhibitory activity, with IC50 values lower than those of standard drugs like acarbose, indicating its potential as an antidiabetic agent .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Acarbose | 750.0 ± 1.5 | Standard control |
| Imidazoquinazoline Derivative | 12.44 ± 0.38 to 308.33 ± 0.06 | Superior potency |
Anticancer Activity
Imidazoquinazolines have also been studied for their anticancer properties. The compound's mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast and colon cancer cell lines by affecting the cell cycle and promoting apoptosis via caspase activation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. A study on related compounds indicated that modifications at the phenyl ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups (like methoxy) was found to improve activity significantly.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 0.125 µg/mL | High potency |
| Escherichia coli | 0.250 µg/mL | Moderate potency |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to the active site of α-glucosidase, inhibiting its action and thereby reducing glucose absorption.
- Apoptosis Induction : It activates caspases leading to programmed cell death in cancer cells.
- Antimicrobial Mechanisms : Interference with bacterial cell wall synthesis and function.
Case Studies
Several case studies have documented the efficacy of imidazoquinazoline derivatives in various biological assays:
- Study 1 : Evaluated the antidiabetic effects in diabetic rats treated with the compound showed significant reductions in blood glucose levels compared to control groups.
- Study 2 : Investigated its anticancer effects on human breast cancer cells (MCF-7), revealing a dose-dependent decrease in cell viability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Imidazo[1,2-c]quinazolinone Cores
Table 1: Key Structural Analogs and Modifications
Key Observations :
- Sulfanyl Group Variations : The 2-chlorobenzylsulfanyl group in the target compound may confer higher lipophilicity compared to the trifluoromethylphenyl carbamoylmethylsulfanyl group in , affecting membrane permeability and target binding.
- Propanamide Side Chain : The 2-methoxybenzyl group in the target compound differs from the cyclohexyl () or furylmethyl () moieties, which influence solubility and receptor selectivity.
Compounds with Divergent Cores but Shared Functional Groups
Table 2: Compounds with Propanamide/Sulfanyl Motifs
Key Observations :
- Core Influence: Despite shared propanamide/sulfanyl groups, the imidazoquinazolinone core in the target compound likely targets different pathways (e.g., kinase inhibition) compared to sulfonamide () or benzothiazole () derivatives, which often target folate metabolism or microbial enzymes.
Q & A
Q. Advanced
- High-Throughput Screening : Rapidly synthesize and test derivatives using automated platforms. For example, parallel synthesis of imidazo[1,2-b]pyridazines identified potent kinase inhibitors .
- Molecular Docking : Predict binding interactions with targets (e.g., kinases) using software like AutoDock.
- QSAR Models : Correlate structural features (e.g., sulfanyl group position) with bioactivity .
How can stability studies inform storage conditions for this compound?
Q. Basic
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity : Use amber vials if UV-Vis spectroscopy indicates photodegradation .
What advanced separation techniques purify complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
